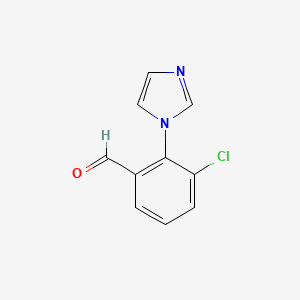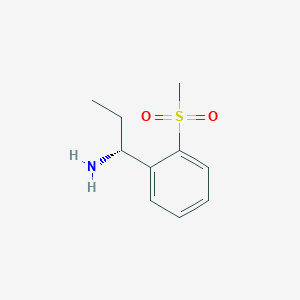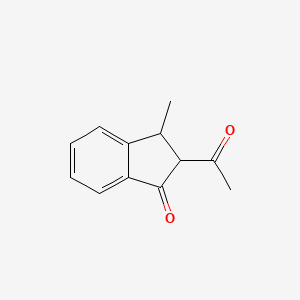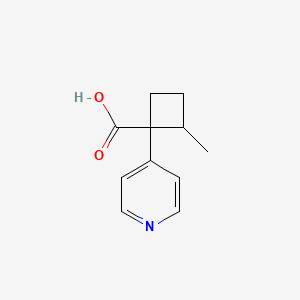
3-ethyl-N'-hydroxycyclohexane-1-carboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-N’-hydroxycyclohexane-1-carboximidamide typically involves the reaction of cyclohexanone with ethylamine and hydroxylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid or sulfuric acid. The reaction mixture is heated to a specific temperature, usually around 60-80°C, and stirred for several hours to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In industrial settings, the production of 3-ethyl-N’-hydroxycyclohexane-1-carboximidamide follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-N’-hydroxycyclohexane-1-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes and nitriles.
Reduction: Reduction reactions can convert the compound into amines and alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are often employed.
Major Products Formed
Oxidation: Oximes and nitriles.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Ethyl-N’-hydroxycyclohexane-1-carboximidamide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 3-ethyl-N’-hydroxycyclohexane-1-carboximidamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. For example, it may inhibit the activity of enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, it can modulate signaling pathways in cancer cells, resulting in antiproliferative effects .
Comparison with Similar Compounds
Similar Compounds
Cyclohexanone oxime: Similar in structure but lacks the ethyl group.
Cyclohexane carboximidamide: Similar but without the hydroxy group.
Ethyl cyclohexane carboximidamide: Similar but without the hydroxy group.
Uniqueness
3-Ethyl-N’-hydroxycyclohexane-1-carboximidamide is unique due to the presence of both the ethyl and hydroxy groups, which confer distinct chemical properties and reactivity. These functional groups enhance its stability and make it a versatile compound for various applications in scientific research and industry .
Properties
Molecular Formula |
C9H18N2O |
|---|---|
Molecular Weight |
170.25 g/mol |
IUPAC Name |
3-ethyl-N'-hydroxycyclohexane-1-carboximidamide |
InChI |
InChI=1S/C9H18N2O/c1-2-7-4-3-5-8(6-7)9(10)11-12/h7-8,12H,2-6H2,1H3,(H2,10,11) |
InChI Key |
VDZVDQLDOZBGPZ-UHFFFAOYSA-N |
Isomeric SMILES |
CCC1CCCC(C1)/C(=N/O)/N |
Canonical SMILES |
CCC1CCCC(C1)C(=NO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-{[1-(Iodomethyl)-4-methylcyclohexyl]oxy}oxetane](/img/structure/B13303273.png)


![1-[(4-Aminophenyl)sulfanyl]-N,N-dimethylformamide](/img/structure/B13303280.png)




![4-[(Prop-2-yn-1-yl)amino]pyrimidine-5-carboxylic acid](/img/structure/B13303318.png)
![2-{[1-(3-Methylthiophen-2-yl)ethyl]amino}ethan-1-ol](/img/structure/B13303324.png)


